N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide
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Description
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications
For instance, studies on related chemical structures such as piperazine derivatives and pyridazinone compounds highlight their significance in drug design and therapeutic applications. Piperazine derivatives, for example, have been identified in a variety of drugs with therapeutic uses across a range of conditions including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. This indicates the potential for N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide to have similar applications given its structural components (Rathi et al., 2016).
Similarly, pyridazinone compounds have been reviewed for their selective inhibition properties, such as ABT-963, a selective cyclooxygenase inhibitor, indicating potential for anti-inflammatory and analgesic applications (Asif, 2016). These findings suggest that compounds with pyridazinone elements may hold therapeutic potential in managing inflammation and pain.
Properties
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-25-12-18(24)20-15-7-9-23(10-8-15)17-6-5-16(21-22-17)13-3-2-4-14(19)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIDNGBTLZSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.